molecular formula C15H15F3N2O5S B255303 Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Cat. No. B255303
M. Wt: 392.4 g/mol
InChI Key: WRLCEQUZNVPEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic applications in several scientific research studies. It has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate the activity of several neurotransmitter systems, including GABA and glutamate. Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate also inhibits the activity of inflammatory mediators, such as TNF-α and IL-1β. Additionally, Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to enhance mitochondrial function, leading to increased ATP production and improved energy metabolism.
Biochemical and Physiological Effects:
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate also reduces the levels of pro-inflammatory cytokines, such as IL-6 and IL-8. Additionally, Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate improves cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several advantages for lab experiments. It has a high degree of selectivity for its target receptors and is relatively easy to synthesize. However, Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. One potential area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new formulations of Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate with improved solubility and bioavailability could enhance its therapeutic potential. Further studies are also needed to investigate the safety and toxicity of Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate in humans.
In conclusion, Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a novel compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to fully understand its therapeutic potential, safety, and toxicity.

Synthesis Methods

Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be synthesized through a multistep process involving the reaction of several reagents. The synthesis method involves the use of various chemical intermediates, including 4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylic acid ethyl ester, 1,3-benzodioxole, and thionyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

properties

Product Name

Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Molecular Formula

C15H15F3N2O5S

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C15H15F3N2O5S/c1-2-23-12(21)10-11(7-3-4-8-9(5-7)25-6-24-8)19-13(26)20-14(10,22)15(16,17)18/h3-5,10-11,22H,2,6H2,1H3,(H2,19,20,26)

InChI Key

WRLCEQUZNVPEHY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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